2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many thiazole derivatives have been found to interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of their target enzymes or receptors . The presence of the methoxy group might enhance the nucleophilicity of the compound, allowing it to react more readily with its targets .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
For instance, methoxy groups are known to enhance the lipophilicity of compounds, which could improve their absorption and distribution .
Result of Action
Given the known activities of similar thiazole derivatives, it could potentially have a range of effects, such as anti-inflammatory, antiviral, or anticancer activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions .
Cellular Effects
Thiazole derivatives have been reported to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Biological Activity
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide is a synthetic compound that belongs to the thiazole family, characterized by a unique combination of functional groups. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O2S, with a molecular weight of 290.4 g/mol. The compound features a methoxy group, a thiazole ring, and a benzenesulfonamide moiety, which contribute to its biological activities.
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against various bacterial strains.
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Compound A | 3.9 | Staphylococcus aureus |
Compound B | 7.5 | Escherichia coli |
This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate promising antibacterial efficacy, particularly against Gram-positive bacteria. Further research is needed to establish the specific MIC for the target compound.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia).
Case Study:
A study evaluated the cytotoxic effects of several thiazole derivatives, revealing that:
- Compound X exhibited an IC50 value of 15 μM against MCF-7 cells.
- Compound Y showed an IC50 value of 10 μM against U937 cells.
These findings suggest that structural modifications can enhance anticancer activity. The presence of the methoxy and sulfonamide groups in this compound may contribute to its potential as an anticancer agent.
Anti-inflammatory Activity
Thiazole compounds are also recognized for their anti-inflammatory properties. Research indicates that benzenesulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism for their therapeutic effects in inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit carbonic anhydrase enzymes, which are implicated in various physiological processes.
- Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antibacterial Mechanisms: The thiazole ring may disrupt bacterial cell wall synthesis or function as an efflux pump inhibitor.
Properties
IUPAC Name |
2-methoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-8-4-5-9-15(13)19-21-14(2)17(25-19)12-20-26(22,23)18-11-7-6-10-16(18)24-3/h4-11,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSELFPYJUYDEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.